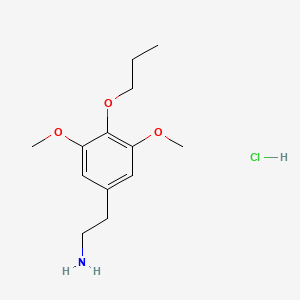

2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTOGRJJEXEVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-69-9 | |

| Record name | Proscaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYZ8G8292L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Proscaline (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

Formation of the Intermediate: The benzaldehyde is reacted with nitroethane in the presence of a base to form 3,5-dimethoxy-4-nitrostyrene.

Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride to yield 3,5-dimethoxy-4-aminostyrene.

Alkylation: The aminostyrene is alkylated with propyl bromide to form 4-propoxy-3,5-dimethoxyphenethylamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Proscaline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Proscaline (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Proscaline can be oxidized to form corresponding quinones.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Substituted phenethylamines.

Scientific Research Applications

Research indicates that Proscaline exhibits hallucinogenic properties similar to those of mescaline. Its interaction with serotonin receptors suggests potential therapeutic applications in treating mood disorders and substance use disorders. Notably, compounds with similar structures have shown promise in modulating neurotransmitter systems involved in anxiety and depression.

Psychoactive Research

Proscaline's effects on the central nervous system have made it a subject of interest in psychoactive research. Studies have documented its potential to induce altered states of consciousness, making it relevant for exploring the neurobiological basis of psychedelics.

Therapeutic Potential

Research has suggested that Proscaline may have therapeutic applications in treating conditions such as:

- Depression : By modulating serotonin levels, it may alleviate symptoms of depression.

- Anxiety Disorders : Its psychoactive properties could provide insights into anxiety management.

- Substance Use Disorders : Preliminary studies indicate it may reduce cravings and withdrawal symptoms associated with addiction.

Neuropharmacology

Proscaline's impact on neurotransmitter systems positions it as a valuable tool for neuropharmacological studies. Its ability to selectively activate serotonin receptors can help elucidate the pathways involved in mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have highlighted the effects of Proscaline and related compounds:

- Hallucinogenic Effects : Research has shown that compounds like Proscaline can produce significant alterations in perception and cognition, akin to those observed with mescaline.

- Neurotransmitter Interaction : Investigations into the binding affinities of Proscaline at serotonin receptors reveal its potential as a selective agonist, which may lead to new therapeutic strategies for psychiatric disorders .

- Comparative Studies : Comparative analyses with similar compounds such as isoproscaline and escaline demonstrate variations in potency and receptor selectivity, underscoring the importance of structural modifications in determining pharmacological effects .

Mechanism of Action

Proscaline (hydrochloride) is structurally and functionally similar to several other compounds:

Mescaline: Both are phenethylamines with psychedelic effects, but Proscaline has a propoxy group, making it more potent.

Isoproscaline: Similar structure but with an isopropoxy group instead of a propoxy group.

Escaline: Contains an ethoxy group, leading to different pharmacological properties.

Uniqueness: Proscaline’s unique propoxy group differentiates it from other similar compounds, resulting in distinct pharmacological effects and potency .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Type

Target Compound :

- Substituents : 3,5-dimethoxy, 4-propoxy.

- Key Features : Ether-linked propoxy group enhances polarity compared to alkyl chains.

Analog 1 : 2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine Hydrochloride (2C-P, CAS not provided)

- Substituents : 2,5-dimethoxy, 4-propyl (–CH₂CH₂CH₃).

- Comparison: The 2,5-dimethoxy configuration reduces steric hindrance compared to the 3,5-isomer in the target compound. The 4-propyl group (nonpolar alkyl chain) increases lipophilicity (higher LogP) relative to the target’s 4-propoxy (polar ether linkage) .

Analog 2 : 2-[3,5-Dimethoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine (CAS 501700-05-6)

- Substituents : 3,5-dimethoxy, 4-(2-methylpropoxy).

Analog 3 : 25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride)

- Substituents : 2,5-dimethoxy, 4-methylthio (–SMe), N-methoxybenzyl.

- Comparison :

Physicochemical Properties

| Compound | Substituents (Positions) | Molecular Weight | Key Functional Groups | Predicted LogP* |

|---|---|---|---|---|

| Target Compound | 3,5-OMe, 4-OPr | 275.78 | Ether, Methoxy | ~1.8 |

| 2C-P | 2,5-OMe, 4-Pr | 259.77 | Alkyl, Methoxy | ~2.5 |

| 4-(2-Methylpropoxy) Analog | 3,5-OMe, 4-OCH(CH₂CH₃)₂ | 253.34 | Branched Ether, Methoxy | ~2.2 |

| 25T-NBOMe | 2,5-OMe, 4-SMe, N-methoxybenzyl | 370.89 | Thioether, Methoxybenzyl | ~3.0 |

*LogP values estimated based on substituent contributions.

Key Observations :

- The target compound’s 3,5-dimethoxy arrangement creates a symmetric substitution pattern, which may optimize receptor interactions compared to 2,5-dimethoxy analogs .

- Propoxy vs. Propyl : The ether oxygen in the target compound reduces LogP by ~0.7 units compared to 2C-P, enhancing aqueous solubility .

- Branched vs. Linear Alkoxy : The 2-methylpropoxy analog’s higher lipophilicity suggests prolonged half-life but lower solubility than the target .

Pharmacological Implications

Receptor Binding :

- Methoxy groups at 3,5-positions (target) may favor interactions with serotonin receptors (e.g., 5-HT₂A/2C) due to optimal steric and electronic alignment, whereas 2,5-substituted analogs (e.g., 2C-P) exhibit distinct affinity profiles .

- The N-methoxybenzyl group in NBOMe derivatives dramatically increases receptor potency but introduces safety concerns absent in the target compound .

Biological Activity

2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride, commonly referred to as Proscaline, is a member of the phenethylamine class, structurally related to mescaline and other psychoactive compounds. This compound has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter systems and therapeutic applications.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine hydrochloride, with a CAS number of 61367-69-9. Its molecular formula is , and it exhibits characteristics typical of phenethylamines, including psychoactive properties.

Research indicates that Proscaline interacts with various neurotransmitter receptors, particularly serotonin receptors. Similar compounds have shown binding affinities for the 5-HT2A receptor, which is implicated in hallucinogenic effects. The structure-activity relationship suggests that modifications in the alkyl chain influence receptor binding and subsequent biological effects.

Biological Activity Overview

The biological activity of Proscaline can be categorized into several areas:

-

Neurotransmitter Interaction :

- Proscaline has been studied for its effects on serotonin receptor systems. It is hypothesized to act as a partial agonist at the 5-HT2A receptor, similar to other hallucinogens like LSD and DOM .

- Binding studies reveal that it may also interact with dopamine receptors, although with lower affinity compared to serotonin receptors .

- Psychotropic Effects :

- Therapeutic Potential :

Case Studies and Research Findings

Several studies have documented the effects of Proscaline and related compounds:

- Case Study on Hallucinogenic Effects : A study involving the administration of phenethylamines demonstrated significant alterations in perception and mood among subjects, highlighting the psychotropic potential of compounds like Proscaline .

- Binding Affinity Studies : Research utilizing radiolabeled ligands has shown that Proscaline exhibits varying degrees of affinity for serotonin receptors compared to established hallucinogens. For instance, while LSD binds strongly to 5-HT2A receptors (Ki = 0.47 nM), Proscaline's affinity remains lower but significant .

Data Tables

| Compound | Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| LSD | 5-HT2A | 0.47 nM | Hallucinogenic |

| Proscaline | 5-HT2A | >1000 nM | Partial agonist |

| DOM | 5-HT2A | 0.62 nM | Hallucinogenic |

Q & A

Q. What are the standard synthetic routes for 2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride, and how are intermediates purified?

The synthesis typically involves sequential substitution and reductive amination. For example:

- Step 1 : Substitution of a methoxy/propoxy group on a phenyl ring using alkyl halides or nucleophilic reagents under basic conditions (e.g., NaH in DMF) .

- Step 2 : Formation of the ethylamine backbone via reductive amination of a ketone intermediate (e.g., using NaBH4 or LiAlH4) .

- Purification : Chromatography (silica gel or HPLC) and recrystallization (e.g., using ethanol/water mixtures) are critical for isolating intermediates and final products .

Q. What analytical methods are recommended for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine protonation; FT-IR for functional group analysis (e.g., amine HCl salt stretch ~2500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Purity Assessment : Reverse-phase HPLC with UV detection (λmax ~255 nm for aromatic systems, as seen in structurally similar compounds) .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential amine reactivity .

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation (stability ≥5 years under these conditions) .

Advanced Research Questions

Q. How does the substitution pattern (3,5-dimethoxy-4-propoxy) influence receptor binding affinity in serotonergic systems?

- Structural Insights : The 3,5-dimethoxy groups enhance lipid solubility and π-π stacking with aromatic residues in 5-HT2A receptors, while the 4-propoxy group may modulate steric interactions with transmembrane domains .

- Methodology : Competitive binding assays (e.g., radioligand displacement using [³H]ketanserin) coupled with molecular docking simulations can quantify affinity and predict substituent effects .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

- Case Study : If in vitro assays show conflicting agonism/antagonism, use biased signaling assays (e.g., measuring β-arrestin recruitment vs. G-protein activation) to assess functional selectivity .

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., calcium flux assays, cAMP measurement) and control for batch-to-batch variability via rigorous QC (HPLC, NMR) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacological applications?

- Key Modifications :

- Methodology :

- Synthesize analogs via parallel combinatorial chemistry .

- Screen analogs in high-throughput functional assays (e.g., FLIPR for real-time receptor activity) .

Q. What in vitro models are suitable for evaluating metabolic stability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.